2,7-Diaminophenazine
Overview
Description
2,7-Diaminophenazine is an organic compound with the molecular formula C12H10N4. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . This compound is characterized by the presence of two amino groups attached to the phenazine ring at positions 2 and 7, which significantly influence its chemical behavior and applications.
Mechanism of Action
Target of Action
Phenazines, the class of compounds to which 2,7-diaminophenazine belongs, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant . This suggests that they interact with a variety of biological targets.
Mode of Action
Phenazines generally exert their effects through interactions with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Given the broad biological activity of phenazines, it is likely that multiple pathways are affected. These could potentially include pathways related to microbial growth, tumor progression, oxidative stress, malaria parasite lifecycle, and neuronal function .
Result of Action
Given the known biological activities of phenazines, it can be inferred that the compound may have antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotective effects .
Biochemical Analysis
Biochemical Properties
It is known that aromatic amines like 2,7-Diaminophenazine can participate in various biochemical reactions
Cellular Effects
Studies on similar compounds suggest that they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of this compound in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Diaminophenazine can be synthesized through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene derivatives. For instance, the reaction of 1,2-diaminobenzene with an oxidizing agent such as ferric chloride in an acidic medium can yield this compound . Another method includes the condensation of 1,2-diaminobenzenes with appropriate carbon units under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Diaminophenazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ferric chloride in acidic medium.
Reduction: Hydrogen gas in the presence of a suitable catalyst.
Substitution: Halogenated compounds under basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted phenazine derivatives.
Scientific Research Applications
2,7-Diaminophenazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3-Diaminophenazine: Similar in structure but differs in the position of amino groups, leading to distinct chemical properties and applications.
Phenazine-1-carboxylic acid: Known for its potent antimicrobial activity, particularly against Mycobacterium tuberculosis.
Pyocyanin: A blue pigment with antimicrobial properties produced by Pseudomonas aeruginosa.
Uniqueness of 2,7-Diaminophenazine: this compound is unique due to its specific amino group positioning, which imparts distinct chemical reactivity and biological activity compared to other phenazine derivatives. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
phenazine-2,7-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXLTODDKYXLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C3C=CC(=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152737 | |
Record name | 2,7-Diaminophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120209-97-4 | |
Record name | 2,7-Diaminophenazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120209-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Diaminophenazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120209974 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Diaminophenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,7-PHENAZINEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8ZPH5H8LRJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 2,7-Diaminophenazine in catalysis?
A1: Research has shown that this compound can be utilized as a catalytic component. For instance, when supported on nanocellulose (forming DAP@CNC), it exhibits catalytic activity in the synthesis of isoxazolo[4,3-e]indazole derivatives []. This reaction involves the nucleophilic substitution of a hydrogen atom in 5-nitro-1-p-tolyl-1H-indazole with various 2-phenylacetonitrile derivatives under basic conditions. The DAP@CNC catalyst demonstrates advantageous features such as simple preparation, facile separation, reusability, and promoting high yields within short reaction times, highlighting its potential in organic synthesis [].
Q2: How is this compound synthesized enzymatically?
A2: this compound can be synthesized enzymatically through the oxidation of m-phenylenediamine (MPD) using horseradish peroxidase (HRP) as a catalyst in the presence of hydrogen peroxide (H2O2) []. This reaction has been studied using various analytical techniques including electrochemical analysis, HPLC, UV-Vis, IR, and NMR spectroscopy. Optimal reaction conditions involve specific concentrations of MPD, H2O2, and HRP in a suitable buffer solution. The enzymatic product, this compound, exhibits characteristic redox behavior and has been proposed as a component in voltammetric enzyme-linked immunoassays [].
Q3: Can this compound be generated through protein engineering?
A3: Yes, research suggests that this compound can be produced through the rational design of artificial enzymes []. By introducing specific mutations into myoglobin (Mb), researchers successfully engineered a heme enzyme capable of catalyzing the formation of this compound. This engineered Mb variant exhibited phenoxazinone synthase-like activity, converting this compound into its oxidative coupling product, which functions as a pH indicator []. This demonstrates the potential of protein engineering for the biosynthesis of valuable compounds like this compound and its derivatives.
Q4: Are there any safety concerns associated with this compound?
A4: While this Q&A primarily focuses on the scientific research aspects, it's important to acknowledge potential safety concerns. Studies have explored the mutagenicity of this compound, particularly in the context of commercial hair dyes where it has been detected []. Additionally, research has investigated its potential to induce micronuclei in mouse peripheral blood reticulocytes, a sign of genetic damage []. These findings underscore the need for further research to fully understand the safety profile of this compound and its potential risks.
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